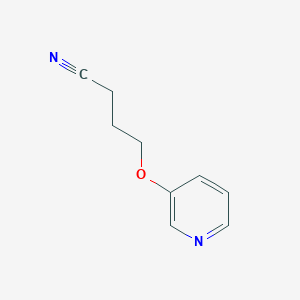

4-(3-Pyridinyloxy)butyronitrile

Description

4-(3-Pyridinyloxy)butyronitrile is a nitrile derivative featuring a pyridine ring linked via an ether oxygen to a butyronitrile backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized materials such as phthalocyanines (e.g., ZnPc-1 in ) . Its structure combines the electron-withdrawing nitrile group with the aromatic pyridine moiety, which influences its electronic properties and reactivity.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-pyridin-3-yloxybutanenitrile |

InChI |

InChI=1S/C9H10N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,7H2 |

InChI Key |

VLJUUPMEGDYFRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4-(2-Bromophenoxy)butyronitrile and 4-(3-Bromophenoxy)butyronitrile () share the same butyronitrile backbone but replace the pyridinyloxy group with bromophenoxy substituents. Key differences include:

- Molecular Weight: C₁₀H₁₀BrNO (240.0 g/mol) for brominated derivatives vs. C₉H₁₀N₂O (theoretical MW: 162.2 g/mol) for 4-(3-Pyridinyloxy)butyronitrile.

- Reactivity : Bromine atoms introduce steric bulk and enhance electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to the pyridinyloxy analogue .

- Applications : Brominated derivatives are intermediates in cross-coupling reactions, whereas the pyridinyloxy variant is used in coordination chemistry for metal-ligand complexes .

Amino-Substituted Butyronitriles

4-(Dimethylamino)butyronitrile () and 4-(Dibutylamino)butyronitrile () feature amino groups instead of the pyridinyloxy moiety:

- Basicity: The dimethylamino group (pKa ~10–11) increases basicity, contrasting with the weakly basic pyridine ring (pKa ~2.6).

- Solubility: Amino groups enhance water solubility, whereas the pyridinyloxy derivative is likely more lipophilic.

- Applications: Amino-substituted derivatives are used in HPLC separations due to their polarity , while this compound serves as a ligand precursor in materials science .

Pyridine-Based Derivatives

4-(3-Methyl-5-nitropyrid-2-yl)butyronitrile () contains a nitropyridine group directly attached to the butyronitrile backbone, differing in substitution pattern:

- Electronic Effects : The nitro group is strongly electron-withdrawing, further activating the nitrile for nucleophilic attack compared to the ether-linked pyridine in this compound.

- Synthetic Utility : The nitro group facilitates reduction reactions to amines, expanding its utility in multi-step syntheses .

Solvent Properties of Parent Butyronitrile

Butyronitrile itself () has a dielectric constant (ε = 24.8) and surface tension (~27.5 dyn/cm at 20°C) . Substituents alter these properties:

- Dielectric Effects : The pyridinyloxy group likely increases polarity compared to alkyl-substituted derivatives, enhancing solvation in polar solvents.

- Safety : All nitriles share flammability and toxicity risks (), but halogenated or aromatic derivatives may exhibit additional hazards due to substituents .

Data Table: Key Properties of Selected Butyronitrile Derivatives

Research Findings and Implications

- Synthetic Routes: this compound is synthesized via nucleophilic aromatic substitution, analogous to bromophenoxy derivatives ().

- Electronic Effects: The pyridinyloxy group stabilizes negative charges, making the nitrile more susceptible to hydrolysis or nucleophilic addition compared to amino-substituted analogues.

- Material Science : Its integration into ZnPc derivatives highlights its role in tuning electronic properties of metal-organic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.